Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Overview
Description
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is a chemical compound with the molecular formula C13H23NO3. It is known for its unique spirocyclic structure, which includes a nitrogen atom within the ring system. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the spirocyclic nitrogen atom can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s reactivity allows it to modify biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
Uniqueness
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its specific spirocyclic structure and the presence of both hydroxyl and tert-butyl ester functional groups. This combination of features provides distinct reactivity and potential biological activities compared to similar compounds.
Biological Activity
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (CAS No. 240401-28-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and related research findings.
- Molecular Formula : C₁₃H₂₃NO₃
- Molecular Weight : 241.33 g/mol
- Structural Features : The compound contains a spirocyclic structure, which is known to impart unique biological properties.
Research indicates that compounds with a similar structural framework to this compound can modulate the activity of chemokine receptors, specifically CCR3 and CCR5. These receptors are crucial in the immune response and are implicated in various diseases, including HIV infection and inflammatory conditions .
The compound's ability to inhibit fatty acid amide hydrolase (FAAH) has also been noted, suggesting potential applications in pain management and inflammation control .
Antiviral Activity
Studies have shown that derivatives of spirocyclic compounds exhibit antiviral properties, particularly against HIV. The modulation of chemokine receptors by these compounds may help in delaying the progression of HIV/AIDS by preventing viral entry into host cells .
Case Studies and Research Findings
- Synthesis and Yield :
- Biological Assays :
- Inflammation and Immunomodulation :
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-6-4-13(5-7-14)8-10(15)9-13/h10,15H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKGBUXGQNHIIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431487 | |
Record name | Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240401-28-9 | |
Record name | Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.